tert-Butyl N-[(4-ethoxypyrrolidin-3-yl)methyl]carbamate
Description
Properties
Molecular Formula |
C12H24N2O3 |
|---|---|
Molecular Weight |
244.33 g/mol |
IUPAC Name |
tert-butyl N-[(4-ethoxypyrrolidin-3-yl)methyl]carbamate |
InChI |
InChI=1S/C12H24N2O3/c1-5-16-10-8-13-6-9(10)7-14-11(15)17-12(2,3)4/h9-10,13H,5-8H2,1-4H3,(H,14,15) |
InChI Key |
GNORXHTXMBLWJX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CNCC1CNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Starting Materials and General Strategy
Detailed Reaction Scheme Example
tert-butyl pyrrolidin-3-ylcarbamate + 4-ethoxyalkyl bromide
(Base, DCM or THF, room temperature)
→ tert-Butyl N-[(4-ethoxypyrrolidin-3-yl)methyl]carbamate
- Step 1: Boc-protection of pyrrolidin-3-ylamine
- Step 2: Alkylation with ethoxy-substituted alkyl bromide
- Step 3: Purification by column chromatography
- Step 4: Optional Boc-deprotection with trifluoroacetic acid (TFA) if free amine is needed
Summary Table of Preparation Conditions and Yields
| Compound Intermediate | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| tert-Butyl pyrrolidin-3-ylcarbamate | Boc2O, base, solvent | >90 | Standard protection step |
| This compound | Alkylation with 1-bromo-2-methylpropane, base, DCM/THF, rt | 60-70 | Alkylation introducing ethoxy group |
| Deprotected amine form | TFA, rt, 4 h | 95-98 | Removal of Boc protecting group |
Research Results and Characterization
NMR Spectroscopy:
Proton NMR spectra show characteristic tert-butyl signals (singlet near 1.4 ppm), ethoxy methyl triplets (~0.9–1.0 ppm), and multiplets corresponding to the pyrrolidine ring protons (2.3–4.3 ppm).Mass Spectrometry:
Molecular ion peaks consistent with the molecular weight of 244.33 g/mol confirm the expected molecular formula.Purity: Purification by flash chromatography yields analytically pure compounds suitable for further synthetic applications or biological evaluation.
Chemical Reactions Analysis
tert-Butyl N-[(4-ethoxypyrrolidin-3-yl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl N-[(4-ethoxypyrrolidin-3-yl)methyl]carbamate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: This compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of tert-Butyl N-[(4-ethoxypyrrolidin-3-yl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the molecular targets being studied .
Comparison with Similar Compounds
Structural Analogues with Pyrrolidine Backbone
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
- This contrasts with 4-hydroxy derivatives (e.g., ), where hydrogen bonding may dominate.
- Stereochemical Influence : Chiral analogs like the 3R,4R-hydroxypyrrolidine derivative highlight the importance of stereochemistry in drug-receptor interactions, suggesting that the target compound’s 4-ethoxy substituent’s configuration could critically impact its activity.
- Heterocyclic Diversity : Replacement of pyrrolidine with oxane (as in ) demonstrates how ring size and heteroatom positioning alter physicochemical properties, such as logP and conformational flexibility.
Analogs with Aromatic Substitutents
Several tert-butyl carbamates feature aromatic backbones instead of pyrrolidine:
Key Observations:
- Biological Activity : Aromatic analogs with halogen or heterocyclic groups (e.g., 4-methylthiazole in ) are often optimized for target binding (e.g., VHL or kinase pockets), whereas the target compound’s pyrrolidine-ethoxy motif may favor interactions with enzymes requiring flexible, nitrogen-rich scaffolds.
- Synthetic Flexibility : Bromo and methoxy substituents (e.g., ) enable further functionalization via cross-coupling reactions, whereas the ethoxy group in the target compound may limit such derivatization without prior deprotection.
Biological Activity
Tert-butyl N-[(4-ethoxypyrrolidin-3-yl)methyl]carbamate is a compound of interest in medicinal chemistry due to its potential therapeutic applications, particularly in neurodegenerative diseases such as Alzheimer's disease (AD). This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and relevant case studies.
- Molecular Formula : C12H24N2O2
- Molecular Weight : 228.33 g/mol
- CAS Number : 1820580-64-0
Research indicates that this compound exhibits several biological activities:
- Inhibition of Enzymes :
- Reduction of Amyloid Beta Aggregation :
- Protection Against Oxidative Stress :
In Vitro Studies
In astrocyte cell cultures treated with Aβ 1-42, the compound significantly improved cell viability from 43.78% (Aβ treated) to 62.98% when co-treated with this compound, indicating a protective effect against neurotoxicity .
In Vivo Studies
In animal models mimicking Alzheimer's disease (e.g., scopolamine-induced models), the compound's efficacy was assessed. Although it exhibited some protective effects, it did not show statistically significant differences compared to control groups treated with established drugs like galantamine . This suggests that while the compound has potential, its bioavailability and effectiveness in vivo may require further optimization.
Case Studies and Research Findings
Several studies have focused on the biological activity of similar compounds within the same chemical class:
- Neuroprotective Effects :
- Antimicrobial Activity :
Summary of Biological Activity
| Activity | Mechanism/Effect | Efficacy |
|---|---|---|
| Enzyme Inhibition | β-secretase (IC50 = 15.4 nM), Acetylcholinesterase (Ki = 0.17 μM) | High |
| Amyloid Beta Aggregation | 85% inhibition at 100 μM | Significant |
| Protection Against Oxidative Stress | Reduction in TNF-α and free radicals | Moderate |
| Cell Viability Improvement | Increased from 43.78% to 62.98% in Aβ treated cells | Notable but requires further study |
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing tert-Butyl N-[(4-ethoxypyrrolidin-3-yl)methyl]carbamate?
The synthesis typically involves multi-step protection-deprotection strategies. For pyrrolidine-based carbamates, a common approach includes:
- Amino group protection : Use tert-butyl carbamate (Boc) groups via reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with a base like triethylamine (TEA) .
- Functionalization : Introduce the ethoxy group at the pyrrolidine ring via nucleophilic substitution or Mitsunobu reactions. For example, 4-hydroxypyrrolidine intermediates can be alkylated using ethyl iodide in the presence of a base .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization for high purity (>95%) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure and purity?
- NMR spectroscopy : ¹H and ¹³C NMR confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and pyrrolidine/ethoxy substituents. 2D NMR (COSY, HSQC) resolves stereochemistry and connectivity .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ for C₁₃H₂₄N₂O₃: calculated 280.1788, observed 280.1792) .
- X-ray crystallography : Single-crystal analysis resolves absolute configuration, critical for chiral centers in pyrrolidine derivatives .
Advanced Research Questions
Q. How can contradictory data on reaction yields or stereoselectivity in synthesis be resolved?
Discrepancies often arise from:
- Solvent polarity effects : Polar aprotic solvents (e.g., DMF) may favor different transition states vs. non-polar solvents (e.g., toluene). Systematic solvent screening is recommended .
- Catalyst optimization : Chiral catalysts (e.g., BINOL-derived phosphoric acids) improve enantioselectivity in pyrrolidine functionalization. Kinetic studies (e.g., variable-temperature NMR) identify rate-limiting steps .
- Computational modeling : DFT calculations (e.g., Gaussian 16) predict steric/electronic influences on reaction pathways, aiding in rational design .
Q. What strategies are effective for analyzing this compound’s reactivity in medicinal chemistry applications?
- Boc group stability : Evaluate deprotection kinetics under acidic conditions (e.g., TFA/DCM) via HPLC monitoring. Ethoxy groups may alter Boc cleavage rates compared to non-ethoxy analogs .
- Structure-activity relationships (SAR) : Synthesize analogs (e.g., varying ethoxy chain length) and assay against biological targets (e.g., kinase inhibition). Use molecular docking (AutoDock Vina) to map binding interactions .
- Metabolic stability assays : Incubate with liver microsomes (human/rat) and quantify degradation via LC-MS to assess pharmacokinetic potential .
Q. How can researchers address challenges in crystallizing this compound for structural studies?
- Co-crystallization : Add co-formers (e.g., carboxylic acids) to enhance crystal packing via hydrogen bonding .
- Temperature gradients : Slow evaporation at 4°C or vapor diffusion (e.g., ether into DCM solution) improves crystal quality .
- Polymorph screening : Use high-throughput platforms (e.g., Crystal16) to identify stable crystalline forms under varied solvent conditions .
Methodological Guidance
Q. What protocols ensure safe handling and storage of this compound in laboratory settings?
- Handling : Use nitrile gloves and fume hoods to avoid inhalation/dermal exposure. Ethoxy and Boc groups are generally low-risk, but residual solvents (e.g., DCM) require strict ventilation .
- Storage : Keep in amber vials under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the carbamate group .
Q. How should researchers design stability studies under varying pH and temperature conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
